N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide

Description

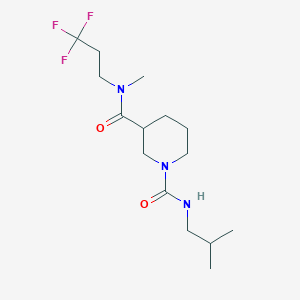

N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is a piperidine-based dicarboxamide derivative featuring an isobutyl group at the N1 position and a methyl/3,3,3-trifluoropropyl group at the N3 position. The trifluoropropyl moiety is notable for its electron-withdrawing and lipophilicity-enhancing properties, which are critical in pharmaceutical design for improving metabolic stability and membrane permeability.

Properties

Molecular Formula |

C15H26F3N3O2 |

|---|---|

Molecular Weight |

337.38 g/mol |

IUPAC Name |

3-N-methyl-1-N-(2-methylpropyl)-3-N-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide |

InChI |

InChI=1S/C15H26F3N3O2/c1-11(2)9-19-14(23)21-7-4-5-12(10-21)13(22)20(3)8-6-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,23) |

InChI Key |

LLLDTDCRAXIZJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)N1CCCC(C1)C(=O)N(C)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide typically involves the reaction of piperidine derivatives with isobutyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings and Implications

- Trifluoropropyl Utility : The 3,3,3-trifluoropropyl group is recurrent in pharmaceuticals for enhancing lipophilicity and metabolic stability. Its presence in diverse scaffolds (piperidine, benzodiazepine, phosphonic acid) underscores its versatility .

- Piperidine vs. Heterocyclic Cores : Piperidine derivatives prioritize conformational flexibility, while fused heterocycles (e.g., furopyridine, benzodiazepine) favor planar interactions with biological targets .

- Unmet Data Gaps : Detailed pharmacokinetic or target-binding data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is a compound of interest due to its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with various functional groups. The presence of trifluoropropyl and isobutyl groups may enhance its lipophilicity and biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its potential therapeutic applications.

2. Antimicrobial Activity

Research into related piperidine derivatives has shown promising antimicrobial properties. For example, certain piperidinothiosemicarbazone derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL . This suggests that this compound may also possess similar antimicrobial properties.

Case Study 1: Antituberculosis Activity

In a study evaluating the efficacy of various piperidine derivatives against M. tuberculosis, compounds with structural similarities to this compound were shown to have potent activity. The study highlighted that modifications in the piperidine ring significantly influenced the MIC values against both drug-sensitive and resistant strains .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on piperidine derivatives indicated varying levels of toxicity against non-cancerous cell lines. The selectivity index (SI), which compares the cytotoxicity against cancerous versus non-cancerous cells, was calculated to assess safety profiles. Compounds with SI values greater than 1.0 were considered non-toxic . This assessment is critical for determining the therapeutic window of this compound.

Research Findings Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈F₃N₃O₄ |

| Molecular Weight | 299.29 g/mol |

| Antimicrobial Activity | MIC: 0.5 - 4 µg/mL (similar compounds) |

| Cytotoxicity SI | > 1.0 for non-cancerous cells |

| Potential Targets | PI3K, Farnesyltransferase |

Q & A

Q. What are the recommended synthetic routes for N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide, and what challenges are associated with its stereochemical control?

- Methodological Answer : The synthesis typically involves sequential carboxamide formation. A plausible route includes:

Piperidine Core Functionalization : Start with a piperidine scaffold, introducing isobutyl and methyl groups via nucleophilic substitution or reductive amination .

Trifluoropropyl Group Installation : Use a Michael addition or alkylation with 3,3,3-trifluoropropyl iodide, ensuring regioselectivity at N3. Fluorinated alkylation often requires anhydrous conditions and catalysts like KF/18-crown-6 to enhance reactivity .

Carboxamide Coupling : Employ coupling agents (e.g., EDC/HOBt) to attach the dicarboxamide moieties.

Challenges :

- Stereochemical Control : The trifluoropropyl group’s bulkiness may hinder access to specific stereoisomers. Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) can improve enantiomeric excess .

- Byproduct Formation : Competing N-alkylation at the piperidine nitrogen requires careful monitoring via LC-MS or ¹⁹F NMR to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize the structural features of this compound, particularly the differentiation between N-methyl and N-trifluoropropyl substituents?

- Methodological Answer :

- ¹H NMR : The N-methyl group (N3-CH₃) appears as a singlet (~δ 2.8–3.2 ppm), while the trifluoropropyl group’s CH₂CF₃ protons split into a quartet (²JHF ~ 10 Hz) at δ 2.0–2.5 ppm. Adjacent piperidine protons may show coupling with the trifluoropropyl group .

- ¹⁹F NMR : A distinct triplet (³JFF ~ 6–8 Hz) at ~-65 ppm confirms the -CF₃ group .

- HRMS : Use ESI+ mode to detect [M+H]⁺, with exact mass matching C₁₆H₂₅F₃N₃O₂ (calc. 356.1854). Isotopic peaks (e.g., ¹³C, ¹⁵N) help validate the molecular formula .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound, considering its trifluoropropyl moiety's potential impact on metabolic stability?

- Methodological Answer :

- In Vitro :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. The trifluoropropyl group may reduce oxidative metabolism due to C-F bond stability, as seen in cangrelor analogs .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; fluorinated groups often increase lipophilicity and protein binding .

- In Vivo :

- Rodent Models : Administer IV/PO doses to calculate bioavailability. The trifluoropropyl group’s hydrophobicity may enhance absorption but could require formulation with cyclodextrins to improve solubility .

- Metabolite Profiling : Use LC-MS/MS to identify metabolites. Fluorine-directed metabolism (e.g., defluorination) is rare, but β-oxidation of the alkyl chain is possible .

Q. How do computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets, and what experimental validations are required to resolve discrepancies between predicted and observed binding affinities?

- Methodological Answer :

- Docking Workflow :

Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., kinases, GPCRs) where the trifluoropropyl group may engage in van der Waals interactions.

Ligand Preparation : Assign partial charges using AM1-BCC and optimize geometry with DFT (B3LYP/6-31G*) .

Pose Validation : Compare docking scores (AutoDock Vina) with known inhibitors. High scores for the trifluoropropyl region suggest favorable binding .

- Discrepancy Resolution :

- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess conformational flexibility. Rigid docking may overlook induced-fit effects .

- Mutagenesis Studies : Replace key residues in the target protein (e.g., Phe → Ala) to test if predicted interactions (e.g., π-fluorine) contribute to binding .

Q. What strategies can mitigate side reactions during the introduction of the trifluoropropyl group, such as incomplete substitution or halogen exchange?

- Methodological Answer :

- Reagent Purity : Use freshly distilled 3,3,3-trifluoropropyl iodide to avoid iodine contamination, which can lead to undesired halogen exchange .

- Temperature Control : Maintain reactions at -20°C to suppress SN1 pathways and favor SN2 mechanisms for regioselective alkylation .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) in biphasic conditions (water/DCM) to enhance reaction rates and yields .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of trifluoropropyl-containing compounds in different experimental systems?

- Methodological Answer :

- System-Specific Factors :

- Species Variability : Human liver microsomes may process fluorinated groups differently than rodent models due to CYP450 isoform expression differences .

- Assay Conditions : Varying pH or cofactor availability (e.g., NADPH) can alter metabolic outcomes. Standardize protocols across studies .

- Orthogonal Validation :

- Isotope Labeling : Synthesize a ¹⁸O-labeled analog to track oxidative metabolites via LC-HRMS .

- Cryopreserved Hepatocytes : Use intact cell models to capture phase II metabolism (e.g., glucuronidation), which microsomes may miss .

Tables for Key Data

Q. Table 1. Key Spectroscopic Signatures

| Functional Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| N-CH₃ | 2.8–3.2 (s) | – | – |

| -CF₃CH₂CH₂- | 2.0–2.5 (q, J=10 Hz) | -65 (t, J=6 Hz) | 356.1854 ([M+H]⁺) |

Q. Table 2. Comparative Metabolic Stability

| Model | Half-life (min) | Major Metabolites |

|---|---|---|

| Human Microsomes | 120 | Parent (90%) |

| Rat Microsomes | 85 | Oxidized alkyl chain |

| Mouse Hepatocytes | 60 | Glucuronide conjugate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.